2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine. This can be achieved through a coupling reaction between furan-2-carboxaldehyde and thiophene-2-carboxaldehyde, followed by reduction to form the amine.
Acylation Reaction: The intermediate amine is then reacted with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine. This acylation reaction forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced derivatives of the furan and thiophene rings.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
Uniqueness
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-14-7-5-13(6-8-14)11-18(21)20-12-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVQIIZLSZPEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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